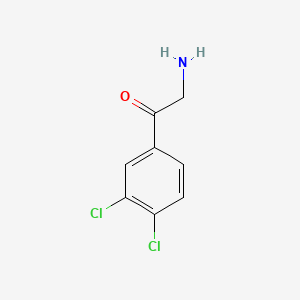

2-Amino-1-(3,4-dichlorophenyl)ethanone

Description

General Overview of α-Amino Ketone Chemistry and Reactivity

The chemistry of α-amino ketones is characterized by the interplay between the nucleophilic amino group and the electrophilic carbonyl carbon. Primary and secondary α-amino ketones can be unstable and prone to self-condensation reactions. nih.gov For this reason, they are often handled as their more stable hydrochloride salts. nih.gov

The synthesis of α-amino ketones can be approached through various methods, including the amination of α-haloketones, the Heyns rearrangement of α-hydroxy imines, and the enantioselective aza-benzoin condensation. nih.govsigmaaldrich.com These methods provide access to a wide range of α-amino ketone derivatives with varying substitution patterns. The bifunctional nature of these molecules allows for selective reactions at either the amino or the carbonyl group, making them versatile building blocks for more complex molecules. guidechem.comalfa-chemistry.com

Importance of Halogenated Aromatic Scaffolds in Synthetic Chemistry

Aromatic compounds bearing halogen substituents are of fundamental importance in synthetic organic chemistry. sigmaaldrich.com Halogenation of an aromatic ring is a common electrophilic aromatic substitution reaction, often facilitated by a Lewis acid catalyst. sigmaaldrich.combldpharm.com The introduction of halogen atoms, such as chlorine, can significantly alter the electronic properties and reactivity of the aromatic ring. echemi.com

Halogenated aromatic compounds serve as key intermediates in the synthesis of a wide array of products, including pharmaceuticals and advanced materials. sigmaaldrich.comnih.gov The carbon-halogen bond provides a reactive handle for various cross-coupling reactions, allowing for the construction of complex molecular architectures. Dichlorinated phenyl groups, in particular, are structural motifs found in numerous biologically active compounds.

Research Context and Specific Focus on 2-Amino-1-(3,4-dichlorophenyl)ethanone

The compound this compound is a specific example of a substituted α-amino ketone bearing a halogenated aromatic scaffold. While specific research focusing exclusively on this isomer is not extensively documented in publicly available literature, its structural relatives have been noted as intermediates in the synthesis of various compounds. For instance, the isomeric 1-(4-Amino-3,5-dichlorophenyl)ethanone is documented as an intermediate. echemi.comchemicalbook.com The general class of dichlorophenyl aminoethanones and their derivatives are explored in patents for their potential biological activities, highlighting the interest in this structural class of compounds. google.com

The study of this compound is thus situated within the broader context of developing synthetic routes to novel compounds that may possess interesting chemical or biological properties, leveraging the known reactivity of both the α-amino ketone and the dichlorinated phenyl moieties.

Structural Features of this compound Relevant to Chemical Research

The chemical behavior of this compound is dictated by its key structural features: the primary amino group, the ethanone (B97240) backbone, and the 3,4-dichlorophenyl ring.

α-Amino Ketone Moiety : The primary amino group alpha to the carbonyl is a site of nucleophilicity and can undergo reactions such as acylation, alkylation, and condensation. The adjacent ketone is electrophilic and susceptible to nucleophilic attack and reduction. The proximity of these two groups can lead to complex and sometimes unstable behavior, often necessitating the use of the hydrochloride salt for improved stability. nih.gov

Below is a table summarizing some of the key chemical identifiers for this compound and its closely related isomers. It is important to note that while data for several isomers are available, specific experimental data for this compound is not readily found in the cited literature.

Interactive Data Table of this compound and Related Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|---|

| This compound | Not readily available | C₈H₇Cl₂NO | 204.05 | Not readily available |

| 1-(2-Amino-3,4-dichlorophenyl)ethanone | 777067-75-1 bldpharm.com | C₈H₇Cl₂NO | 204.05 | Not readily available |

| 1-(4-Amino-3,5-dichlorophenyl)ethanone | 37148-48-4 sigmaaldrich.comechemi.com | C₈H₇Cl₂NO | 204.05 | 162-166 sigmaaldrich.com |

| 2-Amino-1-(2,4-dichlorophenyl)ethanone | 313553-17-2 chemspider.com | C₈H₇Cl₂NO | 204.05 | Not readily available |

| 2-Amino-1-(4-chlorophenyl)ethanone | 7644-03-3 alfa-chemistry.com | C₈H₈ClNO | 169.61 | Not readily available |

| 2-Amino-1-(4-chlorophenyl)ethanone HCl | 5467-71-0 guidechem.com | C₈H₉Cl₂NO | 206.07 | 263-265 sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1-(3,4-dichlorophenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3H,4,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDUXXGSLDNSUNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CN)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 1 3,4 Dichlorophenyl Ethanone

Established Reaction Pathways for α-Amino Ketone Synthesis

The introduction of an amino group at the α-position to a ketone is a fundamental transformation in organic synthesis. For a compound like 2-Amino-1-(3,4-dichlorophenyl)ethanone, two principal strategies are employed: the substitution of a leaving group on the α-carbon with a nitrogen nucleophile and the conversion of a vicinal dicarbonyl functionality into an amino ketone.

Nucleophilic Amination of Halogenated Acetophenone Precursors

A common and direct approach to α-amino ketones involves the reaction of an α-halo ketone with a suitable nitrogen source. This method relies on the electrophilicity of the carbon atom adjacent to the carbonyl group, which is enhanced by the presence of a halogen.

The synthesis of this compound can be initiated from α-halo-3,4-dichloroacetophenones, such as 2-bromo-1-(3,4-dichlorophenyl)ethanone (B105186). This precursor can be reacted with various nitrogen nucleophiles.

One of the most direct methods is the reaction with ammonia (B1221849) . This reaction is typically carried out by heating the α-bromo ketone with a concentrated solution of ammonia in a solvent like ethanol (B145695) within a sealed tube to prevent the escape of the volatile ammonia. The reaction proceeds via a two-stage mechanism. Initially, the ammonia acts as a nucleophile, displacing the bromide ion to form the ethylammonium (B1618946) bromide salt. In the second stage, an excess of ammonia acts as a base, deprotonating the ammonium (B1175870) salt to yield the final primary amine, this compound.

Another established method is the Gabriel synthesis , which offers a way to form primary amines while avoiding the over-alkylation that can occur with direct amination. masterorganicchemistry.comwikipedia.org This process involves the N-alkylation of potassium phthalimide (B116566) with an α-halo ketone. The phthalimide anion acts as an ammonia surrogate. The resulting N-alkylphthalimide is then cleaved, typically by reaction with hydrazine (B178648) (the Ing-Manske procedure), to release the desired primary amine. masterorganicchemistry.comwikipedia.org This method is known for providing clean products, though it involves an extra protection-deprotection sequence.

The Delépine reaction provides another alternative for the synthesis of primary amines from alkyl halides. This reaction utilizes hexamethylenetetramine (hexamine) as the aminating agent. chemicalbook.com The α-halo ketone reacts with hexamine to form a quaternary ammonium salt. This salt is then hydrolyzed, usually with ethanolic hydrochloric acid, to yield the primary amine hydrochloride. chemicalbook.com

A general representation of the reaction of 2-bromo-1-(3,4-dichlorophenyl)ethanone with a nitrogen nucleophile is depicted below:

Scheme 1: General Nucleophilic Amination of 2-bromo-1-(3,4-dichlorophenyl)ethanone

(Image depicting the reaction of 2-bromo-1-(3,4-dichlorophenyl)ethanone with a generic nucleophile "Nu-N" to form this compound)

The efficiency of the nucleophilic amination of α-halo-3,4-dichloroacetophenones is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of the nitrogen nucleophile, the solvent, the reaction temperature, and the presence of any catalysts or bases.

For direct amination with ammonia, using a large excess of ammonia is crucial to favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts. The reaction temperature and pressure (in a sealed vessel) are also critical factors that influence the reaction rate and yield.

The table below summarizes various nitrogen nucleophiles and typical conditions used in the synthesis of α-amino ketones from α-halo ketones.

| Nitrogen Nucleophile | Typical Reaction Conditions | Advantages | Disadvantages |

| Ammonia | Concentrated solution in ethanol, sealed tube, elevated temperature | Direct, one-step amination | Potential for over-alkylation, requires pressure vessel |

| Potassium Phthalimide | Aprotic solvent (e.g., DMF), followed by hydrazinolysis | Clean reaction, avoids over-alkylation | Two-step process, byproduct removal can be difficult |

| Hexamethylenetetramine | Diethyl ether or chloroform, followed by acidic hydrolysis | Good yields for primary amines | Requires a separate hydrolysis step |

Reductive Amination Strategies for α-Dichlorophenyl Glyoxals

An alternative and powerful strategy for the synthesis of this compound is the reductive amination of a suitable α-dicarbonyl precursor, such as 3,4-dichlorophenylglyoxal. wikipedia.orgorganic-chemistry.org Reductive amination involves the formation of an imine intermediate from a carbonyl compound and an amine, followed by its reduction to the corresponding amine. wikipedia.orgmasterorganicchemistry.com

In a direct or "one-pot" reductive amination, the carbonyl compound (3,4-dichlorophenylglyoxal), the amine source (ammonia), and a reducing agent are all combined in a single reaction vessel. wikipedia.org The success of this approach relies on the use of a reducing agent that selectively reduces the imine intermediate in the presence of the starting carbonyl compound.

Commonly used reducing agents for direct reductive amination include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). nih.gov These reagents are mild enough not to reduce the ketone or aldehyde functionality significantly under the reaction conditions but are effective at reducing the protonated imine (iminium ion). The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol at a slightly acidic pH, which facilitates imine formation.

Scheme 2: Direct Reductive Amination of 3,4-Dichlorophenylglyoxal

(Image depicting the one-pot reaction of 3,4-dichlorophenylglyoxal with ammonia and a reducing agent to form this compound)

A stepwise approach to reductive amination involves the initial formation and isolation of the imine intermediate, followed by a separate reduction step. This method can be advantageous when the direct approach leads to side reactions or low yields.

The first step is the condensation of 3,4-dichlorophenylglyoxal with ammonia to form the corresponding α-imino ketone. This reaction is often carried out under conditions that favor imine formation, such as the removal of water.

The isolated imine is then reduced to this compound. For this step, a wider range of reducing agents can be employed since the starting carbonyl compound is no longer present. Stronger reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used, in addition to catalytic hydrogenation.

The table below outlines common reducing agents used in both direct and stepwise reductive amination.

| Reducing Agent | Typical Application | Key Characteristics |

| Sodium Cyanoborohydride (NaBH₃CN) | Direct Reductive Amination | Selective for imines over carbonyls, effective at slightly acidic pH |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Direct Reductive Amination | Mild and selective, often used for a wide range of substrates |

| Sodium Borohydride (NaBH₄) | Stepwise Reduction of Isolated Imine | Stronger reducing agent, can reduce aldehydes and ketones |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Stepwise Reduction of Isolated Imine | Clean reduction, product is the amine salt if an acid is present |

Alternative Synthetic Approaches (e.g., from Nitroketone Precursors)

An alternative and effective method for the preparation of α-amino ketones, such as this compound, involves the reduction of an α-nitroketone precursor. This strategy leverages the well-established transformation of a nitro group to an amine.

The synthesis begins with a suitable starting material, 3,4-dichlorobenzoyl chloride, which is reacted to form the corresponding α-nitroketone, 2-nitro-1-(3,4-dichlorophenyl)ethanone. The crucial step is the subsequent reduction of this nitroketone. Various reducing agents can be employed for this transformation. For instance, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere is a common and efficient method. Another approach involves the use of metal hydrides or dissolving metal reductions.

A notable example of a related transformation is the selective reduction of a dinitrophenol compound to an aminonitrophenol using a catalyst system of ferric trichloride (B1173362) hexahydrate and activated carbon with hydrazine hydrate (B1144303) as the reductant. google.com This highlights the potential for using specific catalyst combinations to achieve selective reductions in molecules with multiple reducible functional groups. While not directly on the target molecule, this method demonstrates a viable strategy for nitro group reduction in the presence of other functionalities. google.com The reaction conditions, including solvent, temperature, and pressure, must be carefully controlled to ensure high yield and purity of the desired this compound, minimizing the formation of byproducts.

Asymmetric Synthesis of Chiral this compound and its Analogs

The synthesis of chiral α-amino ketones is of significant interest as these compounds are valuable synthons for creating more complex, biologically active molecules. nih.govrsc.org The development of asymmetric methods to prepare these structures in an enantiomerically pure form is a critical objective in synthetic chemistry. nih.gov

Enantioselective Approaches to α-Amino Ketone Frameworks

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For α-amino ketones, several catalytic enantioselective strategies have been developed. nih.gov These methods often involve the asymmetric transformation of prochiral starting materials.

One prominent approach is the catalytic asymmetric transfer hydrogenation of α-keto ketimines. acs.org This method uses a chiral catalyst, such as a Brønsted acid, to deliver a hydride to the imine functionality in a stereocontrolled manner, yielding the chiral α-amino ketone with high enantioselectivity. acs.orgpku.edu.cn For example, the transfer hydrogenation of α-keto ketimines derived from various diaryl ketones has been shown to produce α-amino ketones in excellent yields (up to >99%) and high enantioselectivities (up to 98% ee). acs.org

Another powerful technique is the rhodium(II)-catalyzed amination of silyl (B83357) enol ethers. acs.org This method uses a chiral Rh(II) catalyst to facilitate the enantioselective installation of an amino group onto the α-position of a ketone. The choice of the silyl group on the enol ether can significantly impact both the yield and the enantiomeric excess (ee) of the product. acs.org

Application of Chiral Catalysts and Auxiliaries in Asymmetric Transformations

The success of asymmetric synthesis heavily relies on the use of chiral catalysts or chiral auxiliaries. These molecules create a chiral environment that directs the stereochemical outcome of the reaction.

Chiral Catalysts: A variety of chiral catalysts have been developed for the synthesis of α-amino ketones.

Ruthenium-based catalysts , particularly those with diamine ligands, are highly effective for the asymmetric transfer hydrogenation of unprotected α-amino ketones to form chiral amino alcohols. acs.org While the product is an amino alcohol, the principle of asymmetric reduction of the ketone is directly applicable. Tethered arene/ruthenium catalysts, such as RuCl(S,S)-Ts-DENEB, have shown exceptional reactivity and enantioselectivity. acs.org

Palladium(II) complexes have been used to catalyze the asymmetric arylation of in situ generated α-keto imines with arylboronic acids, providing a direct route to chiral α-amino ketones. rsc.org

Brønsted acids , derived from chiral phosphoric acids, have been successfully employed as catalysts in the reductive amination of diketones, leading to α-amino ketones with high enantioselectivity. acs.org

Table 1: Examples of Chiral Catalysts in Asymmetric Synthesis

| Catalyst Type | Example Catalyst | Reaction Type | Product Type | Enantiomeric Excess (ee) |

| Ruthenium-Diamine | RuCl(S,S)-Teth-TsDpen | Asymmetric Transfer Hydrogenation | Chiral Amino Alcohols | >99% |

| Palladium-Complex | Chiral Pd(II) Complex | Asymmetric Arylation | Chiral α-Amino Ketones | High |

| Brønsted Acid | Chiral Phosphoric Acid | Reductive Amination | Chiral α-Amino Ketones | up to 98% |

Chiral Auxiliaries: An alternative strategy involves attaching a chiral auxiliary to the substrate. The auxiliary guides the stereoselective reaction, and is subsequently removed. N-tert-butanesulfinyl imines, derived from tert-butanesulfinamide, are widely used chiral auxiliaries in the synthesis of amino compounds. nih.gov The addition of nucleophiles to these chiral imines proceeds with high diastereoselectivity, allowing for the synthesis of enantioenriched amino ketones after removal of the sulfinyl group. nih.gov

Diastereoselective Synthesis Strategies

Diastereoselective synthesis is employed when a molecule has multiple stereocenters. The goal is to control the relative configuration of these centers. For α-amino ketones that already contain a stereocenter, a diastereoselective reaction can be used to introduce the second stereocenter with a specific orientation (syn or anti).

The reduction of α-amino ketones to β-amino alcohols is a classic example where diastereoselectivity is crucial. The stereochemical outcome is often dependent on the steric environment of the ketone and the choice of reducing agent. cdnsciencepub.com Similarly, in the synthesis of more complex amino ketones, such as those derived from the addition of organolithium reagents to chiral N-tert-butanesulfinyl aldimines, the inherent chirality of the auxiliary directs the formation of one diastereomer over the other. nih.gov Another powerful method involves the sequential alkylation of diketopiperazine templates, which can yield quaternary α-amino acids with excellent diastereoselectivity (>90% de). rsc.org

Process Optimization and Scalability Considerations

Moving a synthetic procedure from a laboratory scale to industrial production requires careful optimization of reaction parameters to ensure efficiency, safety, and cost-effectiveness. The synthesis of this compound is no exception.

Solvent Selection and Its Impact on Reaction Efficiency

The choice of solvent is a critical factor in chemical synthesis, capable of dramatically influencing reaction rates, yields, and even the stereochemical outcome. rsc.org A systematic approach to solvent selection, rather than relying on intuition, can lead to significant process improvements. rsc.org

In the synthesis of α-amino ketones and related compounds, the polarity of the solvent often plays a key role. For instance, in some multi-component reactions to synthesize chromene derivatives, polar solvents like water, ethanol, or methanol have been shown to provide better yields than nonpolar solvents, with a mixture of water and ethanol being the most effective. researchgate.net The use of trifluoroethanol as a reaction medium has been found to highly accelerate the Rh(II)-catalyzed α-amination of silyl enol ethers, suggesting that hydrogen bonding from the solvent can play a crucial role in the rate-limiting step. acs.org

For large-scale synthesis, factors beyond reaction efficiency, such as cost, safety, and environmental impact, become paramount. rsc.org The development of a solvent map, which groups solvents based on their physical properties, can be a valuable tool for systematically exploring and optimizing the reaction medium. rsc.org This approach allows for the identification of safer, more sustainable alternatives to hazardous solvents without compromising reaction performance. rsc.orgrsc.org

Table 2: Impact of Solvent on Reaction Type

| Reaction Type | Solvent System | Observation | Reference |

| Three-component synthesis of 2-amino-4H-chromene | Water/Ethanol mixture | Most effective solvent, affording better yields than nonpolar solvents. | researchgate.net |

| Rh(II)-catalyzed α-amination | Trifluoroethanol (CF₃CH₂OH) | Highly accelerates the reaction, likely through hydrogen bonding. | acs.org |

| Suzuki–Miyaura coupling | Various | Appropriate solvent selection can reduce cost and CO₂ emissions significantly. | rsc.org |

Temperature and Pressure Effects on Yield and Selectivity

The influence of temperature and pressure on chemical reactions is a critical aspect of process optimization, directly impacting reaction kinetics, product yield, and selectivity. For the synthesis of α-amino ketones, these parameters must be carefully controlled to achieve desired outcomes.

Temperature Effects:

Temperature plays a pivotal role in the synthesis of this compound. In reactions such as the Friedel-Crafts acylation to form a precursor ketone or the subsequent amination, temperature control is crucial. For instance, in a typical Friedel-Crafts reaction to produce a related compound, 2-amino-1-(4-hydroxyphenyl)-ethanone, the temperature is maintained between 30-60°C, with a preference for 35-45°C. google.com Higher temperatures can lead to the formation of undesired byproducts through side reactions like polysubstitution or decomposition of starting materials and products. Conversely, lower temperatures may result in impractically slow reaction rates. The optimal temperature range for the synthesis of this compound would likely be determined empirically to balance reaction rate and selectivity.

Pressure Effects:

For many solution-phase reactions conducted at or near atmospheric pressure, the effect of pressure on yield and selectivity is often negligible. The synthesis of α-amino ketones typically falls into this category. However, in processes involving gaseous reactants or where the reaction volume changes significantly, pressure can become a more influential parameter. For gas-phase reactions or hydrogenations that might be employed in alternative synthetic routes, pressure would directly affect reactant concentration and thereby the reaction rate. In the context of sustainable synthesis, flow chemistry reactors operating at elevated pressures can sometimes offer advantages in terms of reaction speed and control, though specific data for this compound is not available. researchgate.net

| Temperature Range | Expected Outcome | Potential Issues |

| Low (e.g., 0-25°C) | Higher selectivity, reduced byproducts. | Slow reaction rate, potential for incomplete conversion. |

| Moderate (e.g., 25-80°C) | Optimal balance of reaction rate and yield. | Potential for some byproduct formation. |

| High (e.g., >80°C) | Faster reaction rate. | Decreased selectivity, increased byproduct formation, potential for decomposition. |

Catalyst Design and Loading for Sustainable Synthesis

Catalyst Design:

The choice of catalyst depends on the specific synthetic route. For a Friedel-Crafts acylation to introduce the ethanone (B97240) moiety, Lewis acids like aluminum chloride (AlCl₃) are traditionally used. google.com However, these often generate significant waste. Sustainable alternatives include solid acid catalysts, such as zeolites or clays, which can be more easily recovered and reused. For amination steps, catalysts can range from metal-based systems for reductive amination to organocatalysts. The design of these catalysts focuses on maximizing activity and selectivity while ensuring they are environmentally benign and recyclable. For instance, ruthenium-based catalysts have been explored for the synthesis of related quinolone structures, highlighting the potential for transition metal catalysis in similar synthetic pathways. rsc.org

Catalyst Loading:

Catalyst loading, the amount of catalyst used relative to the reactants, is a key parameter to optimize. High catalyst loading can increase reaction rates but also adds to the cost and can complicate purification. The goal is to use the minimum amount of catalyst necessary to achieve a high conversion and yield in a reasonable timeframe. For example, in some syntheses of related heterocyclic compounds, catalyst loading can be in the range of 1-5 mol%. rsc.org The optimal loading for the synthesis of this compound would need to be determined through experimental studies to find the most economically and environmentally favorable conditions.

| Catalyst Type | Typical Loading | Advantages | Disadvantages |

| Lewis Acids (e.g., AlCl₃) | Stoichiometric or high catalytic | High reactivity. | Generates significant waste, difficult to recycle. |

| Solid Acids (e.g., Zeolites) | Catalytic (variable) | Recyclable, environmentally benign. | May have lower activity than Lewis acids. |

| Transition Metals (e.g., Ru, Pd) | Low catalytic (e.g., <5 mol%) | High turnover numbers, high selectivity. | Potential for metal leaching into the product, cost. |

| Organocatalysts | Catalytic (variable) | Metal-free, often biodegradable. | May require higher loading, can be less robust. |

Isolation and Purification Techniques in Synthetic Protocols

The isolation and purification of the target compound from the reaction mixture are critical steps to obtain a product of high purity. For this compound, which is a basic compound, it is often isolated and purified as a more stable hydrohalide salt.

Recrystallization and Precipitation Methods for Hydrohalide Salts

Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is crucial for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures. For the hydrohalide salts of α-amino ketones, polar solvents are generally employed.

Recrystallization Solvents:

Commonly used solvents for the recrystallization of amine hydrochlorides include alcohols (e.g., ethanol, methanol, isopropanol), water, or mixtures thereof. For instance, the hydrochloride salt of a related aminoketone has been recrystallized from ethanol. nih.gov The presence of the dichlorinated phenyl ring in the target compound may influence its solubility, potentially requiring a mixed solvent system, such as ethanol/water or isopropanol/water, to achieve optimal purification. The process typically involves dissolving the crude salt in a minimal amount of the hot solvent, followed by slow cooling to induce crystallization.

Precipitation:

Precipitation can also be used for purification. This involves dissolving the crude product in a good solvent and then adding a poor solvent (an anti-solvent) to cause the compound to precipitate out of the solution, leaving impurities behind. For amine hydrochlorides, this could involve dissolving the salt in a polar solvent like methanol and then adding a less polar solvent like diethyl ether or ethyl acetate (B1210297) to induce precipitation.

| Solvent/Solvent System | Polarity | Typical Application |

| Water | High | Highly polar salts. |

| Ethanol | High | General purpose for many amine hydrochlorides. |

| Methanol | High | Good for dissolving salts, often used with an anti-solvent. |

| Isopropanol | Medium-High | Can offer different solubility profiles compared to ethanol. |

| Ethanol/Water | High | Fine-tuning solubility for optimal crystal growth. |

| Methanol/Diethyl Ether | High/Low | Precipitation method; ether acts as an anti-solvent. |

Chromatographic Purification (e.g., Column Chromatography, preparative HPLC)

Chromatographic techniques are widely used for the purification of organic compounds, offering high resolution and the ability to separate complex mixtures.

Column Chromatography:

Column chromatography is a standard method for purifying reaction products. For the free base of this compound, a polar stationary phase like silica (B1680970) gel would be suitable. The choice of eluent (mobile phase) is critical for achieving good separation. A mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The polarity of the eluent is gradually increased to elute the compounds from the column based on their polarity. For the purification of related amino ketones, eluent systems such as ethyl acetate/petroleum ether have been employed. rsc.org

Preparative High-Performance Liquid Chromatography (HPLC):

For achieving very high purity, preparative HPLC is the method of choice. warwick.ac.uk This technique utilizes a high-pressure pump to force the solvent through a column packed with a stationary phase. For the purification of this compound or its salts, reversed-phase HPLC is a common approach. sielc.com In this mode, a non-polar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase, such as a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. sielc.comrjptonline.org An acid, such as formic acid or trifluoroacetic acid, is often added to the mobile phase to improve peak shape and resolution for basic compounds like amines. The separation is based on the differential partitioning of the compounds between the stationary and mobile phases.

| Technique | Stationary Phase | Typical Mobile Phase | Principle of Separation |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | Adsorption/Polarity |

| Preparative HPLC (Reversed-Phase) | C18-modified Silica | Water/Acetonitrile gradient with acid (e.g., Formic Acid) | Partitioning/Hydrophobicity |

Chemical Reactivity and Derivatization Studies of 2 Amino 1 3,4 Dichlorophenyl Ethanone

Reactivity of the α-Amino Group

The primary amino group in 2-Amino-1-(3,4-dichlorophenyl)ethanone is a key site for nucleophilic reactions and functional group interconversions.

Formation of Imines and Schiff Bases

The reaction of the primary amine with aldehydes or ketones results in the formation of imines, also known as Schiff bases. masterorganicchemistry.comarpgweb.com This condensation reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. libretexts.orglibretexts.org The resulting C=N double bond of the imine is a versatile functional group in its own right. masterorganicchemistry.comsemanticscholar.org The formation of an imine intermediate is a crucial step in various synthetic pathways. google.com For instance, the reaction of an aminoketone with an appropriate aldehyde can yield a Schiff base that can be further modified or used as a ligand in coordination chemistry. nih.govekb.eg

Acylation, Alkylation, and Sulfonylation Reactions

The nitrogen atom of the amino group can be readily acylated, alkylated, or sulfonylated.

Acylation: This reaction involves treating the amine with an acylating agent such as an acid chloride or anhydride. nih.govgoogle.com For example, reaction with chloroacetyl chloride can introduce a chloroacetyl group, which can then be used in subsequent cyclization or substitution reactions. nih.govresearchgate.net The acylation of amino groups is a common strategy to form amides, which are important structural motifs in many organic compounds. nih.gov

Alkylation: N-alkylation of the amino group can be achieved using alkyl halides. thieme-connect.de Selective mono-alkylation can often be achieved under controlled conditions, for example, by using specific bases like potassium carbonate. thieme-connect.de This allows for the introduction of various alkyl substituents, modifying the properties of the parent molecule.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides. For instance, methanesulfonyl chloride can be used to introduce a methanesulfonyl group onto the nitrogen atom. tandfonline.com Sulfonamides are a significant class of compounds with diverse applications. nih.gov

Nucleophilic Substitution Reactions Involving the Amino Moiety

The amino group itself can act as a nucleophile in substitution reactions. nih.govresearchgate.net For example, it can displace a leaving group on an electrophilic carbon atom. nih.gov This reactivity is fundamental to the construction of larger molecules. In some cases, the aminoketone can participate in cascade reactions involving nucleophilic substitution. researchgate.net

Conversion to Azido (B1232118) and Other Functional Groups (e.g., via diazotization)

The primary amino group can be transformed into other functional groups.

Diazotization: Treatment of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) can lead to the formation of a diazonium salt. organic-chemistry.orggoogleapis.com These diazonium salts are highly versatile intermediates that can be converted into a wide range of functional groups, including halides, and are used in azo coupling reactions. organic-chemistry.org However, diazonium salts derived from aliphatic amines are often unstable. organic-chemistry.org

Conversion to Azides: The amino group can be converted to an azido group (-N₃) through a diazo-transfer reaction. orgsyn.org Reagents like 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (B91526) (ADMP) have been shown to be effective for this transformation. orgsyn.orgorganic-chemistry.org The resulting α-azido ketone is a useful precursor for the synthesis of various nitrogen-containing heterocycles. tandfonline.comresearchgate.net

Transformations of the Ketone Carbonyl Group

The ketone carbonyl group is susceptible to nucleophilic attack and reduction, providing another avenue for derivatization.

Reduction to Alcohol and Subsequent Amine Derivatives

The reduction of the ketone group in this compound yields the corresponding amino alcohol, 2-amino-1-(3,4-dichlorophenyl)ethanol. google.com This transformation is a key step in the synthesis of many biologically active molecules.

Reduction Methods: A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation using platinum oxide is one such method. google.com The efficiency of this reduction can sometimes be enhanced by the addition of a promoter like stannous chloride. google.com Biocatalytic reductions using ketoreductases are also employed to achieve high enantioselectivity, producing specific chiral amino alcohols. researchgate.netgoogle.com The choice of reducing agent can be critical for achieving the desired stereochemistry. nih.govcore.ac.uk

Subsequent Derivatization: The resulting amino alcohol can be further derivatized. researchgate.netgoogle.com For example, the hydroxyl group can be converted into a better leaving group, such as a mesylate, which can then undergo nucleophilic substitution. tandfonline.com This allows for the introduction of various functionalities, expanding the range of accessible derivatives.

Interactive Data Tables

Table 1: Reactivity of the α-Amino Group

| Reaction Type | Reagents | Product Type |

| Imine Formation | Aldehydes/Ketones, Acid Catalyst | Imine/Schiff Base |

| Acylation | Acid Chlorides, Anhydrides | Amide |

| Alkylation | Alkyl Halides, Base | N-Alkyl Amine |

| Sulfonylation | Sulfonyl Chlorides, Base | Sulfonamide |

| Diazotization | NaNO₂, Strong Acid | Diazonium Salt |

| Azide Formation | Diazo-transfer reagent (e.g., ADMP) | Azide |

Table 2: Transformations of the Ketone Carbonyl Group

| Reaction Type | Reagents | Product Type |

| Reduction | H₂/PtO₂, NaBH₄, Ketoreductases | Amino Alcohol |

| Derivatization of Alcohol | Mesyl Chloride, Base | Mesylate Ester |

Condensation Reactions with Carbonyl Compounds

The primary amine functionality of this compound readily undergoes condensation reactions with various carbonyl compounds, such as aldehydes and ketones. wikipedia.org This type of reaction, often catalyzed by acid, involves a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form an imine, also known as a Schiff base. wikipedia.org The reaction is reversible and is typically driven to completion by removing the water formed during the reaction. wikipedia.org

For instance, the reaction of this compound with an aldehyde or ketone results in the formation of an N-substituted imine. This reaction is a fundamental transformation in organic synthesis, providing a pathway to a wide array of derivatives. A well-known application of this type of reaction is the use of 2,4-dinitrophenylhydrazine (B122626) to detect aldehydes and ketones, which results in the formation of a colored precipitate. savemyexams.com

The general scheme for this condensation reaction is as follows:

General Reaction Scheme for Imine Formation

| Reactant 1 | Reactant 2 | Product |

| This compound | Aldehyde (R'-CHO) | N-(aryl)imine |

| This compound | Ketone (R'-CO-R'') | N-(aryl)imine |

Ketal and Acetal (B89532) Formation for Protecting Group Strategies

The ketone carbonyl group in this compound can be protected to prevent its participation in undesired reactions during a synthetic sequence. A common method for protecting aldehydes and ketones is the formation of acetals or ketals. youtube.comlibretexts.org This reaction involves treating the ketone with two equivalents of an alcohol in the presence of an acid catalyst. libretexts.org The reaction proceeds via a hemiacetal intermediate, which then reacts with a second molecule of the alcohol to form the acetal. libretexts.org

This protection strategy is crucial in multistep syntheses where other functional groups in the molecule need to be modified while the ketone is preserved. wikipedia.orglibretexts.org The acetal can be later converted back to the ketone under acidic aqueous conditions, demonstrating the reversible nature of this protective strategy. libretexts.org The use of diols, such as ethylene (B1197577) glycol, is often favored as it forms a cyclic acetal, which is entropically more stable. khanacademy.org

Protecting Group Strategies for the Ketone Functionality

| Functional Group to Protect | Protecting Group | Reagents for Protection | Reagents for Deprotection |

| Ketone | Acetal/Ketal | 2 eq. Alcohol, Acid Catalyst | Aqueous Acid |

| Ketone | Cyclic Acetal/Ketal | Diol, Acid Catalyst | Aqueous Acid |

Reactivity of the Dichlorophenyl Aromatic Ring

While aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides, the presence of electron-withdrawing groups can activate the ring for such reactions. libretexts.orgpressbooks.pub In the case of this compound, the two chlorine atoms can potentially be displaced by strong nucleophiles, particularly when activated by the electron-withdrawing ketone group. libretexts.org This type of reaction, known as nucleophilic aromatic substitution (SNAr), typically proceeds through an addition-elimination mechanism involving a resonance-stabilized intermediate called a Meisenheimer complex. libretexts.orgpressbooks.pub The reactivity of the halogen atoms towards substitution is influenced by the nature of the nucleophile and the reaction conditions. youtube.com Generally, the more electron-withdrawing groups present on the ring, the more facile the nucleophilic aromatic substitution. pressbooks.pub

The chlorine atoms on the aromatic ring of this compound can participate in various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.com

The Suzuki reaction (or Suzuki-Miyaura coupling) is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. wikipedia.orglibretexts.org While aryl chlorides are typically less reactive than aryl bromides or iodides, advancements in catalyst systems have enabled their efficient use in Suzuki couplings. libretexts.orgacs.org This reaction would allow for the formation of a new carbon-carbon bond at the position of one of the chlorine atoms. The general mechanism involves an oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product. libretexts.org

The Heck reaction (or Mizoroki-Heck reaction) is another palladium-catalyzed reaction that couples an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction provides a method for the vinylation of the dichlorophenyl ring. mdpi.com The catalytic cycle of the Heck reaction also involves the oxidative addition of the aryl chloride to a palladium(0) catalyst. wikipedia.org

Examples of Metal-Catalyzed Coupling Reactions

| Reaction Name | Catalyst | Reactants | Product Type |

| Suzuki Coupling | Palladium complex | Aryl chloride, Arylboronic acid | Biaryl compound |

| Heck Reaction | Palladium catalyst | Aryl chloride, Alkene | Substituted alkene |

Cyclization and Heterocycle Formation Involving this compound

The presence of both an amino group and a ketone functionality in this compound makes it a versatile precursor for the synthesis of various heterocyclic compounds. These intramolecular or intermolecular reactions can lead to the formation of diverse ring systems.

For example, condensation of the amino group with a suitable carbonyl compound can be the first step in a sequence leading to the formation of nitrogen-containing heterocycles. Intramolecular reactions, potentially involving the ketone and the amino group, or reactions with bifunctional reagents can lead to the formation of five, six, or seven-membered rings. The specific heterocyclic system formed depends on the reaction conditions and the other reactants involved. For instance, reactions with α,β-unsaturated ketones can lead to the formation of 1,3-thiazines. sphinxsai.com The synthesis of various heterocycles, such as imidazopyridines and spiro heterocycles, often utilizes precursors with similar functionalities. nih.govbeilstein-journals.org

Synthesis of Five-Membered Heterocycles (e.g., Oxadiazoles (B1248032), Thiadiazoles)

There is no specific information available in the searched scientific literature detailing the direct use of this compound as a starting material for the synthesis of five-membered heterocycles such as oxadiazoles or thiadiazoles.

Standard synthesis routes for 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles often involve the cyclization of semicarbazones or thiosemicarbazones, which are typically formed from the condensation of aldehydes with semicarbazide (B1199961) or thiosemicarbazide (B42300), followed by an oxidative cyclization step. nih.gov Other methods include the reaction of carboxylic acids with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride. While α-aminoketones are versatile synthons, their specific application for creating these particular five-membered rings, especially starting from this compound, is not described in the available research.

Formation of Six-Membered and Fused Heterocyclic Systems (e.g., Chromenes, Pyrimidines)

Detailed research findings explicitly describing the role of this compound in the formation of six-membered and fused heterocyclic systems like chromenes and pyrimidines are not available in the searched literature.

The synthesis of 2-amino-4H-chromenes is commonly achieved through a multi-component reaction involving an aldehyde, a phenol (B47542) or naphthol derivative, and malononitrile. This approach does not typically utilize an α-aminoketone as a primary building block.

Similarly, established methods for synthesizing pyrimidine (B1678525) derivatives often start from precursors such as 2-amino-4,6-dichloropyrimidine, which is then further functionalized. While there are numerous pathways to pyrimidine-based structures, none of the reviewed literature specifies a route that begins with this compound.

Multi-Component Reactions (MCRs) Utilizing the Compound

There is no specific information in the surveyed literature regarding the application of this compound in multi-component reactions (MCRs). MCRs are efficient one-pot reactions where three or more reactants combine to form a product containing structural elements from all components. While α-aminoketones can participate in certain MCRs, specific examples involving this compound to build complex heterocyclic scaffolds are not documented in the available research.

Applications As a Key Synthetic Intermediate in Organic Chemistry Research

Building Block for Complex Polyfunctional Molecules

The primary application of 2-Amino-1-(3,4-dichlorophenyl)ethanone in organic synthesis is as a precursor for nitrogen-containing heterocycles, which are themselves valuable scaffolds for more complex molecules. msesupplies.comsigmaaldrich.com The α-amino ketone moiety is particularly well-suited for constructing rings such as pyrazines, imidazoles, and thiazoles.

Pyrazine Synthesis: Symmetrically substituted pyrazines can be formed through the oxidative self-condensation of two molecules of an α-amino ketone. d-nb.infowikipedia.orgnih.gov This reaction provides a direct route to 2,5-disubstituted pyrazines, where the substituent is determined by the R-group of the parent ketone. In the case of this compound, this would yield 2,5-bis(3,4-dichlorophenyl)pyrazine.

Imidazole and Thiazole (B1198619) Synthesis: The compound also serves as a key component in the synthesis of imidazoles and thiazoles. The Hantzsch thiazole synthesis, a classic method, involves the reaction of an α-haloketone with a thiourea (B124793). organic-chemistry.org The precursor, 2-bromo-1-(3,4-dichlorophenyl)ethanone (B105186), is readily prepared and undergoes cyclocondensation to form a 2-amino-4-(3,4-dichlorophenyl)thiazole core. nih.govchemscene.com This thiazole ring can be further functionalized. nih.govnih.gov Similarly, imidazoles can be synthesized from α-haloketones, aldehydes, and ammonia (B1221849) or primary amines, making this compound a relevant starting point for 4-(3,4-dichlorophenyl)-substituted imidazoles. organic-chemistry.orgchemicalbook.comresearchgate.net

The following table summarizes the heterocyclic systems that can be synthesized from this building block.

| Heterocyclic System | Synthetic Method | Precursor from this compound |

| Pyrazine | Oxidative Dimerization | This compound |

| Thiazole | Hantzsch Condensation | 2-Bromo-1-(3,4-dichlorophenyl)ethanone |

| Imidazole | Radziszewski/Debus Synthesis | 2-Bromo-1-(3,4-dichlorophenyl)ethanone |

Precursor for Advanced Organic Ligands and Reagents

Heterocyclic compounds derived from this compound are foundational structures for the development of advanced organic ligands. Nitrogen heterocycles are particularly prevalent in coordination chemistry and are integral to many catalysts and reagents. msesupplies.comsigmaaldrich.com For instance, aminothiazole derivatives are known to act as ligands for metal ions, and their synthesis can be achieved from α-amino ketone precursors. nih.gov The ability to construct diverse heterocyclic scaffolds, such as imidazo[2,1-b] d-nb.infoorganic-chemistry.orgnih.govthiadiazoles, from aminothiazole intermediates further expands the range of potential ligands that can be accessed. researchgate.net

Integration into Total Synthesis of Natural Product Analogs (excluding biological activity)

While α-amino ketones are fundamental building blocks for heterocycles found in many natural products, specific examples detailing the integration of this compound into the total synthesis of natural product analogs are not extensively documented in the literature. However, its utility in creating substituted pyrazine, imidazole, and thiazole cores suggests its potential as a starting material for synthesizing analogs of natural products containing these motifs. d-nb.infonih.govorganic-chemistry.org The synthesis of such analogs is a common strategy in medicinal chemistry to explore structure-activity relationships.

Development of Novel Reaction Methodologies

The reactivity of this compound makes it a suitable substrate for various modern synthetic methodologies aimed at improving efficiency and selectivity.

Cascade and Tandem Reactions

The synthesis of pyrazines from α-amino ketones is an example of a cascade (or tandem) reaction. nih.gov The process involves an initial condensation between two molecules of the α-amino ketone to form a dihydropyrazine (B8608421) intermediate, which then undergoes in-situ oxidation to the aromatic pyrazine. wikipedia.org This sequence combines multiple bond-forming and redox steps in a single operation, which is a hallmark of cascade chemistry. Similarly, palladium-catalyzed cascade reactions of aminoacetonitriles have been developed to produce unsymmetrical pyrazines, highlighting the potential of related amino-ketone precursors in such transformations. organic-chemistry.org

One-Pot Synthetic Protocols

One-pot syntheses are highly valued for their efficiency, reducing the need for intermediate purification steps. The Hantzsch synthesis of 2-aminothiazoles from an α-haloketone and thiourea is frequently performed as a one-pot procedure. This approach is directly applicable to the synthesis of 2-amino-4-(3,4-dichlorophenyl)thiazole from 2-bromo-1-(3,4-dichlorophenyl)ethanone. Furthermore, multi-component reactions for synthesizing substituted imidazoles often proceed in a one-pot fashion, combining an α-dicarbonyl compound (or its equivalent), an aldehyde, and an ammonia source. organic-chemistry.orgacs.org The synthesis of 2-amino-1,3,4-oxadiazoles and thiadiazoles can also be achieved through one-pot sequential condensation and oxidative cyclization reactions. researchgate.netorganic-chemistry.org

The table below illustrates one-pot protocols where this compound or its direct derivative is a suitable substrate.

| Target Heterocycle | Reaction Type | Key Reactants |

| 2-Aminothiazoles | Hantzsch Condensation | 2-Bromo-1-(3,4-dichlorophenyl)ethanone, Thiourea |

| Substituted Imidazoles | Multi-component Reaction | 1-(3,4-Dichlorophenyl)-1,2-dione, Aldehyde, Ammonium (B1175870) Acetate (B1210297) |

| Pyrazines | Cascade Dimerization | This compound |

Chemo-, Regio-, and Stereoselective Syntheses

The synthesis of complex molecules requires high levels of selectivity. While specific studies detailing the chemo-, regio-, and stereoselective reactions of this compound are not prominent, the potential for such selectivity is inherent in its structure. For example, in the synthesis of unsymmetrical pyrazines or imidazoles, controlling the regiochemistry of the cyclocondensation is crucial. nih.gov The development of catalysts and reaction conditions to control the outcome of reactions involving multifunctional building blocks like α-amino ketones is an active area of research. The presence of both a nucleophilic amino group and an electrophilic ketone carbonyl offers opportunities for chemoselective transformations.

Advanced Analytical and Spectroscopic Characterization of 2 Amino 1 3,4 Dichlorophenyl Ethanone

Comprehensive Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure of 2-Amino-1-(3,4-dichlorophenyl)ethanone. Each technique offers unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR techniques like COSY, HMQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise structure of organic molecules in solution.

¹H NMR: Proton NMR provides information about the chemical environment and connectivity of hydrogen atoms. For a related compound, 2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile, the amino protons (NH₂) appeared as a singlet at δ 7.19 ppm, which was exchangeable with D₂O. mdpi.com

¹³C NMR: Carbon-13 NMR identifies the different carbon environments within the molecule. In the same benzopyran derivative, signals for methine and methoxy (B1213986) carbons were observed at δ 55.66 and 54.50 ppm, respectively. mdpi.com For a derivative of 2-Amino-1-(4-chlorophenyl)ethanone, ¹³C NMR chemical shifts have been computed. spectrabase.com

2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish correlations between protons (COSY) and between protons and carbons (HMQC, HMBC), which helps in assembling the complete molecular structure by showing which atoms are connected through one or more bonds.

A study on 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile utilized ¹H NMR and ¹³C NMR spectroscopic data to determine its structure. researchgate.net

Interactive Data Table: Representative NMR Data for Related Amino Ketone Structures

| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Notes |

| ¹H | ~7.0 - 8.0 | m | Aromatic protons |

| ¹H | ~4.0 - 4.5 | s | Methylene protons (CH₂) adjacent to the amino group |

| ¹H | ~2.0 - 3.0 | br s | Amino protons (NH₂) |

| ¹³C | ~190 - 200 | s | Carbonyl carbon (C=O) |

| ¹³C | ~125 - 140 | m | Aromatic carbons |

| ¹³C | ~50 - 60 | s | Methylene carbon (CH₂) adjacent to the amino group |

Note: This table represents typical chemical shift ranges and is for illustrative purposes. Actual values for this compound may vary.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy probes the functional groups present in a molecule by measuring the absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman).

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying characteristic functional groups. For instance, in a related aminonitrile compound, characteristic absorption bands for the amino group (NH₂) were observed at 3336 and 3211 cm⁻¹. mdpi.com The carbonyl group (C=O) in ketones typically shows a strong absorption band in the region of 1680-1740 cm⁻¹. The NIST/EPA Gas-Phase Infrared Database contains an IR spectrum for 1-(3,4-dichlorophenyl)ethanone. nist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds. In a study of L-Valinium Picrate, C-C-N symmetric stretching was observed as a strong IR and weak Raman band at 1270 cm⁻¹. core.ac.uk For 2-amino-5-ethyl-1,3,4-thiadiazole, both IR and Raman spectra were analyzed to understand its vibrational properties. researchgate.net

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (amine) | Stretching | 3300 - 3500 | Medium |

| C-H (aromatic) | Stretching | 3000 - 3100 | Medium |

| C=O (ketone) | Stretching | 1680 - 1700 | Strong |

| C=C (aromatic) | Stretching | 1450 - 1600 | Medium-Strong |

| C-N | Stretching | 1020 - 1250 | Medium |

| C-Cl | Stretching | 600 - 800 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio of ions with very high accuracy. This allows for the determination of the elemental composition of a molecule, providing strong evidence for its chemical formula. The exact mass can be used to distinguish between compounds with the same nominal mass but different elemental compositions. For example, HRMS was used to find the exact mass of various 2-amino-3-cyano-4H-pyran derivatives. scielo.org.mx The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further confirm the structure by showing how the molecule breaks apart. unito.itnih.gov

X-ray Crystallography for Solid-State Molecular Geometry and Packing

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and crystal packing. For a molecule to be analyzed by this technique, it must first be grown as a single crystal. The crystal structure of a related compound, (2E)-1-(4-aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one, was determined to be approximately planar with intermolecular hydrogen bonding stabilizing the crystal packing. nih.gov Similarly, the crystal structure of 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile was determined by single-crystal X-ray diffraction. researchgate.netaalto.fi The analysis of 2-chloro-1-(3-hydroxyphenyl)ethanone revealed a planar molecule forming inversion-symmetric dimers in the crystal. researchgate.net

Advanced Chromatographic Techniques for Purity and Quantitative Analysis

Chromatographic techniques are essential for separating the target compound from any impurities, byproducts, or starting materials and for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of non-volatile compounds like this compound. A simple and stability-indicating liquid chromatographic method was developed for the analysis of chloramphenicol (B1208) and a related amino-diol compound. researchgate.netscispace.com

Methodology: A C18 reversed-phase column is commonly used with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent (such as acetonitrile (B52724) or methanol). researchgate.net Isocratic or gradient elution can be employed to achieve optimal separation.

Detection: A UV-Vis detector is typically used, set at a wavelength where the analyte exhibits strong absorbance. For a similar compound, 2-amino-5-nitrophenol, HPLC analysis was performed with a UV-Vis detector at 200 nm. nih.gov The method's validation according to ICH guidelines ensures its accuracy, precision, linearity, and robustness. researchgate.net

Interactive Data Table: Typical HPLC Parameters for Analysis of Related Amino Aromatic Compounds

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Trifluoroacetic Acid (TFA) |

| Elution | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile By-product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating, identifying, and quantifying volatile and semi-volatile compounds within a mixture. In the context of the synthesis of this compound, GC-MS is instrumental in the analysis of volatile by-products. The synthesis process may involve precursors and intermediates that could lead to the formation of undesired side products through incomplete reactions or alternative reaction pathways.

The GC component separates these by-products based on their boiling points and affinity for the stationary phase of the capillary column. As each separated component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. This process generates a unique mass spectrum for each compound, acting as a molecular fingerprint.

By comparing the obtained mass spectra with established libraries (e.g., NIST, Wiley) or through manual interpretation, the chemical structures of volatile by-products can be elucidated. This is particularly useful for identifying impurities that could affect the purity and yield of the final product. For instance, in syntheses of related β-keto compounds, GC-MS has been successfully used to discriminate between regioisomers and identify characteristic fragmentation patterns. researchgate.net The analysis of the ethanolic extract of various plant materials by GC-MS also demonstrates its capability to identify a wide range of metabolite compounds, a principle applicable to identifying by-products in a synthetic mixture. researchgate.net

Table 1: Hypothetical Volatile By-products in the Synthesis of this compound Detectable by GC-MS

| Potential By-product | Rationale for Formation | Expected GC Behavior | Key Mass Spectrum Fragments (m/z) |

| 1,2-Dichloro-4-ethylbenzene | Over-reduction of the keto group and deamination | Elutes earlier than the main product | Molecular ion peak, fragments corresponding to loss of ethyl group |

| 1-(3,4-Dichlorophenyl)ethanol | Incomplete oxidation or side-reaction from a precursor | Elutes close to starting materials | Molecular ion peak, fragment for loss of H₂O |

| 3,4-Dichloroacetophenone | Unreacted starting material or incomplete amination | Varies based on polarity | Molecular ion peak, acylium ion fragment |

This table is illustrative and based on common synthetic pathways for similar compounds.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions and for preliminary purity assessment. nih.gov In the synthesis of this compound, TLC allows chemists to qualitatively track the consumption of starting materials and the formation of the desired product over time. libretexts.org

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel) alongside spots of the pure starting material(s). libretexts.org The plate is then developed in a sealed chamber containing an appropriate solvent system (mobile phase). The choice of mobile phase is crucial; it is selected to achieve a clear separation between the reactant, product, and any potential by-products. Due to the amino group, the product, this compound, is more polar than a non-aminated precursor like 1-(3,4-dichlorophenyl)ethanone. This difference in polarity results in different retention factors (Rf values).

Monitoring Progress:

Starting Material: The spot corresponding to the starting material will diminish in intensity as the reaction proceeds. libretexts.org

Product: A new spot, corresponding to the more polar product, will appear and intensify over time. libretexts.org

Co-spot: A lane where both the starting material and reaction mixture are spotted together helps to confirm the identity of the spots. libretexts.org

The reaction is considered complete when the spot for the limiting reactant is no longer visible. libretexts.orgsemanticscholar.org Visualization is typically achieved under UV light, as the aromatic ring of the compound will absorb UV radiation, or by using chemical staining agents like ninhydrin, which reacts with the primary amine to produce a colored spot. researchgate.net TLC is also widely used in the analysis and separation of amino acids and their derivatives, highlighting its suitability for compounds containing amino groups. crsubscription.comresearchgate.netdtic.mil

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) has become a vital tool in computational chemistry for investigating the electronic and geometric properties of molecules, offering a balance between accuracy and computational cost. nanobioletters.comnih.gov For this compound, DFT calculations can provide deep insights into its structure, stability, and reactivity. These calculations are often performed using hybrid functionals like B3LYP in conjunction with basis sets such as 6-311G(d,p) or 6-311++G(d,p), which have been shown to provide reliable results for a wide range of organic molecules. nih.govacs.orgnih.gov

Optimization of Molecular Geometry and Conformational Analysis

A primary application of DFT is the optimization of the molecular geometry to find the lowest energy structure (the most stable conformation). mdpi.com The process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. This provides precise predictions of bond lengths, bond angles, and dihedral angles. niscpr.res.innih.govnih.gov

For this compound, key structural parameters include the C-C, C=O, C-N, and C-Cl bond lengths, as well as the angles defining the orientation of the aminoethyl and dichlorophenyl groups. Conformational analysis can also be performed to identify different stable rotamers, particularly concerning the rotation around the C-C single bond connecting the carbonyl group and the aminomethyl group. Verifying that the optimized structure corresponds to a true minimum is done by performing a vibrational frequency calculation; the absence of imaginary frequencies confirms a stable structure. nih.govacs.org

Table 2: Predicted vs. Experimental Geometrical Parameters for a Related Structure

| Parameter | Bond Length (Å) - Calculated (DFT/B3LYP) | Bond Length (Å) - Experimental (X-ray) | Bond Angle (°) - Calculated (DFT/B3LYP) | Bond Angle (°) - Experimental (X-ray) |

| C-Cl (meta) | 1.745 | 1.738 | C-C-Cl (meta) | 119.5 |

| C-Cl (para) | 1.742 | 1.735 | C-C-Cl (para) | 120.1 |

| C=O | 1.230 | 1.225 | C-C(O)-C | 118.9 |

| C-N | 1.465 | 1.470 | C-C-N | 110.5 |

Data is representative, based on published values for structurally similar dichlorophenyl derivatives. nih.govnih.gov Good correlation between calculated and experimental data is typically observed.

Frontier Molecular Orbital Analysis (HOMO-LUMO) and Related Electronic Properties

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's chemical reactivity and electronic properties. semanticscholar.orgnih.gov

HOMO: Represents the ability to donate an electron. Regions with high HOMO density are prone to electrophilic attack.

LUMO: Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. semanticscholar.org A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. ripublication.com For this compound, the HOMO is expected to be localized primarily on the amino group and the dichlorophenyl ring, while the LUMO is likely centered around the carbonyl group. This distribution indicates that the amino group acts as the primary electron donor and the carbonyl group as the electron acceptor.

From the HOMO and LUMO energies, several key electronic properties can be calculated to quantify reactivity. nih.gov

Table 3: Calculated Electronic Properties of this compound (Hypothetical DFT Data)

| Property | Formula | Definition | Predicted Value |

| HOMO Energy (E_HOMO) | - | Energy of the highest occupied molecular orbital | -6.2 eV |

| LUMO Energy (E_LUMO) | - | Energy of the lowest unoccupied molecular orbital | -1.8 eV |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Measure of chemical reactivity and stability | 4.4 eV |

| Ionization Potential (I) | -E_HOMO | Energy required to remove an electron | 6.2 eV |

| Electron Affinity (A) | -E_LUMO | Energy released when an electron is added | 1.8 eV |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution | 2.2 eV |

| Electronegativity (χ) | (I + A) / 2 | Power to attract electrons | 4.0 eV |

These values are illustrative, based on typical results for similar aromatic amines and ketones from DFT studies. nih.govnih.govmaterialsciencejournal.org

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

DFT calculations are highly effective for predicting spectroscopic data, which can then be compared with experimental results to confirm a molecule's structure. nanobioletters.comniscpr.res.in

Vibrational Frequencies: DFT can compute the harmonic vibrational frequencies corresponding to a molecule's infrared (IR) and Raman spectra. nih.govmdpi.com These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement. researchgate.net The analysis helps assign specific absorption bands to particular molecular motions, such as C=O stretching, N-H bending, or C-Cl stretching. nih.gov

Table 4: Comparison of Hypothetical Experimental and DFT-Predicted Spectroscopic Data

| Parameter | Experimental Value | Predicted Value (DFT/B3LYP) | Assignment |

| ¹³C NMR Shift | ~195 ppm | ~198 ppm | Carbonyl Carbon (C=O) |

| ¹H NMR Shift | ~4.2 ppm | ~4.1 ppm | Methylene Protons (-CH₂-) |

| IR Frequency | ~1680 cm⁻¹ | ~1710 cm⁻¹ (scaled) | C=O Stretch |

| IR Frequency | ~3350, 3450 cm⁻¹ | ~3380, 3480 cm⁻¹ (scaled) | N-H Symmetric/Asymmetric Stretch |

Values are representative and intended to show the typical correlation between experimental and DFT-predicted data for similar functional groups.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time, providing detailed insights into conformational flexibility and intermolecular interactions. For this compound, MD simulations can elucidate how the molecule samples different shapes and interacts with its environment, such as a solvent.

In a typical simulation, the molecule is placed in a simulated environment, often a box of water molecules (e.g., TIP3P water model), and the forces between all atoms are calculated using a specific force field (e.g., CHARMM, AMBER). nih.gov By integrating Newton's equations of motion, the trajectory of each atom can be tracked over time, typically for nanoseconds to microseconds. nih.gov This trajectory provides a rich dataset for analyzing the molecule's structural and energetic properties.

Conformational Sampling: The flexibility of this compound arises from the rotation around its single bonds, particularly the C-C bond connecting the carbonyl group to the amino-methyl group and the C-C bond linking the carbonyl to the dichlorophenyl ring. MD simulations can map the potential energy surface associated with these rotations, identifying low-energy, stable conformers and the energy barriers between them. nih.govmdpi.com

Intermolecular Interactions: The analysis of MD trajectories reveals how the molecule interacts with surrounding solvent molecules. nih.gov Radial distribution functions (RDFs) can be calculated to determine the probability of finding a solvent molecule at a certain distance from a specific atom or functional group on the solute. nih.gov For instance, RDFs can quantify the hydrogen bonding between the amino group (-NH2) or the carbonyl oxygen of the target molecule and surrounding water molecules, which is crucial for understanding its solubility and solvation thermodynamics. mdpi.com

Table 1: Hypothetical Conformational Analysis of this compound from a 1 µs MD Simulation

This table illustrates the kind of data obtainable from MD simulations, showing the population of major conformers defined by the dihedral angle ψ (Cα-C-C1-C2) between the ethanone (B97240) side chain and the phenyl ring.

| Conformer ID | Dihedral Angle Range (ψ) | Population (%) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | -15° to 15° | 45 | 0.00 |

| 2 | 165° to 195° | 35 | 0.58 |

| 3 | 75° to 105° | 10 | 1.52 |

| 4 | -75° to -105° | 10 | 1.52 |

In silico Prediction of Chemical Reactivity and Selectivity Profiles

In silico methods, particularly those based on quantum mechanics, are instrumental in predicting the chemical reactivity and selectivity of molecules. These computational approaches can identify the most likely sites for electrophilic or nucleophilic attack, predict the outcomes of reactions, and elucidate reaction mechanisms without the need for laboratory experiments. researchgate.net

For this compound, Density Functional Theory (DFT) is a common method used to calculate its electronic structure. From the calculated electron distribution, several reactivity descriptors can be derived. researchgate.net

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The distribution of these orbitals on the molecule highlights the atoms most likely to participate in reactions.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface. Red regions (negative potential) indicate electron-rich areas prone to electrophilic attack, such as the carbonyl oxygen. Blue regions (positive potential) denote electron-poor areas susceptible to nucleophilic attack, like the protons of the amino group.

Fukui Functions and Parr Functions: These are more advanced DFT-based descriptors that quantify the change in electron density when an electron is added or removed. researchgate.net They provide a site-specific measure of reactivity, allowing for a precise ranking of atoms for their susceptibility to nucleophilic, electrophilic, or radical attack. researchgate.net This is particularly useful for predicting the regioselectivity in reactions like cycloadditions or substitutions. researchgate.net

Metabolite Prediction: Machine learning models, such as Message Passing Neural Networks (MPNN), can be trained on experimental data to predict the likelihood of a compound forming reactive metabolites. nih.gov Such models could assess whether this compound is likely to undergo metabolic activation to a more reactive species in a biological system. nih.gov

Table 2: Predicted Site-Specific Reactivity for this compound

This table presents hypothetical reactivity indices calculated using DFT, indicating the most probable sites for different types of chemical attack.

| Atomic Site | Descriptor | Predicted Reactivity |

|---|---|---|

| Carbonyl Oxygen (O) | MEP Minimum | Primary site for electrophilic attack / H-bond acceptor |

| Carbonyl Carbon (C=O) | Parr Function (Pk+) | Primary site for nucleophilic attack |

| Amino Nitrogen (N) | HOMO Lobe | Site for electrophilic attack / H-bond donor |

| Phenyl Ring C4 (C-Cl) | LUMO Lobe | Potential site for nucleophilic aromatic substitution |

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. openmedicinalchemistryjournal.comnih.gov These models are valuable for predicting properties that are difficult or time-consuming to measure experimentally. plos.org

The development of a QSPR model involves several steps: